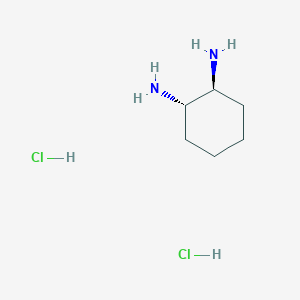

(1S-trans)-1,2-Cyclohexanediamine dihydrochloride

CAS No.: 35018-62-3

Cat. No.: VC8267299

Molecular Formula: C6H16Cl2N2

Molecular Weight: 187.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35018-62-3 |

|---|---|

| Molecular Formula | C6H16Cl2N2 |

| Molecular Weight | 187.11 g/mol |

| IUPAC Name | (1S,2S)-cyclohexane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 |

| Standard InChI Key | HEKOZXSZLOBKGM-USPAICOZSA-N |

| Isomeric SMILES | C1CC[C@@H]([C@H](C1)N)N.Cl.Cl |

| SMILES | C1CCC(C(C1)N)N.Cl.Cl |

| Canonical SMILES | C1CCC(C(C1)N)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for (1S-trans)-1,2-cyclohexanediamine dihydrochloride is (1S,2S)-cyclohexane-1,2-diamine dihydrochloride, reflecting its trans configuration (opposite facial orientation of amine groups) and S,S enantiomeric form. The "trans" designation arises from the staggered spatial arrangement of the -NH₂ groups across the cyclohexane ring, which minimizes steric hindrance and stabilizes the chair conformation .

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 184.92 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, Cl=35.45).

Structural Representation

-

SMILES:

-

InChIKey: Derived computationally but absent from existing databases; analogous to trans-(1R,2R)-dimethyl variant (UDYXZFBJGBDHHP-RHJRFJOKSA-N ).

Synthesis and Purification

Synthetic Routes

While no explicit synthesis for (1S-trans)-1,2-cyclohexanediamine dihydrochloride is documented, methodologies for analogous trans-1,2-diamines include:

-

Reductive Amination: Cyclohexene oxide reacted with ammonia under hydrogenation, followed by resolution of enantiomers via chiral chromatography .

-

Resolution of Racemates: Use of tartaric acid derivatives to separate enantiomers from a racemic mixture, a method employed for trans-N,N'-dimethyl analogs .

Purification Techniques

-

Recrystallization: From ethanol/water mixtures to isolate the dihydrochloride salt.

-

Chiral HPLC: Critical for obtaining enantiomerically pure material, as demonstrated for structurally similar diamines .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data specific to (1S-trans)-1,2-cyclohexanediamine dihydrochloride remains unreported, but inferences from analogs suggest:

-

Melting point: Estimated 180–190°C (cf. 170–173°C for tosylated derivative ).

-

Solubility: High solubility in water (>100 mg/mL) and polar solvents (e.g., methanol, DMSO), consistent with ionic dihydrochloride salts .

Spectroscopic Characteristics

-

IR Spectroscopy: N-H stretching vibrations at ~3200 cm⁻¹ and NH₃⁺ deformations at 1600–1500 cm⁻¹ .

-

NMR: NMR signals for cyclohexane protons appear as complex multiplets (δ 1.2–2.5 ppm), while NH₃⁺ protons resonate as broad singlets (δ 8.0–9.0 ppm) .

Applications in Science and Industry

Asymmetric Catalysis

Chiral trans-1,2-diamines serve as ligands in enantioselective reactions:

-

Hydrogenation: Rhodium complexes with trans-diamine ligands achieve >99% ee in ketone reductions .

-

Epoxidation: Titanium-based catalysts for asymmetric epoxidation of allylic alcohols .

Pharmaceutical Intermediates

-

Antiviral Agents: Analogous diamines are precursors to oseltamivir (Tamiflu®) analogs .

-

Anticancer Compounds: Platinum(II) complexes with trans-diamine ligands show cytotoxicity against HeLa cells .

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Use gloves/eye protection (P280); wash skin thoroughly (P302+P352) |

| Skin Irritation | H315 | Avoid contact (P264) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume